5,10-diiodo-2-(4-methylsulfanylphenyl)-1H-phenanthro[9,10-d]imidazole
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Overview
Description
5,10-Diiodo-2-(4-methylsulfanylphenyl)-1H-phenanthro[9,10-d]imidazole is a complex organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their versatility and wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-diiodo-2-(4-methylsulfanylphenyl)-1H-phenanthro[9,10-d]imidazole typically involves multi-step reactions starting from readily available precursors. One common method includes the iodination of phenanthro[9,10-d]imidazole derivatives using iodine or iodine monochloride under controlled conditions . The reaction conditions often involve the use of solvents like acetonitrile or dichloromethane and may require catalysts such as copper iodide to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Continuous flow synthesis allows for better control over reaction parameters and can be scaled up for large-scale production . This method also minimizes the formation of by-products and reduces the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
5,10-Diiodo-2-(4-methylsulfanylphenyl)-1H-phenanthro[9,10-d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atoms or reduce the imidazole ring.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, copper catalysts.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Substitution: Various substituted phenanthro[9,10-d]imidazole derivatives.
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Deiodinated or reduced imidazole derivatives.
Scientific Research Applications
5,10-Diiodo-2-(4-methylsulfanylphenyl)-1H-phenanthro[9,10-d]imidazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,10-diiodo-2-(4-methylsulfanylphenyl)-1H-phenanthro[9,10-d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atoms and the imidazole ring play crucial roles in binding to these targets, thereby modulating their activity . The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5,10-Dibromo-2-(4-methylsulfanylphenyl)-1H-phenanthro[9,10-d]imidazole
- 5,10-Dichloro-2-(4-methylsulfanylphenyl)-1H-phenanthro[9,10-d]imidazole
- 5,10-Difluoro-2-(4-methylsulfanylphenyl)-1H-phenanthro[9,10-d]imidazole
Uniqueness
5,10-Diiodo-2-(4-methylsulfanylphenyl)-1H-phenanthro[9,10-d]imidazole is unique due to the presence of iodine atoms, which confer distinct reactivity and biological activity compared to its brominated, chlorinated, or fluorinated counterparts . The iodine atoms enhance the compound’s ability to participate in halogen bonding and increase its overall molecular weight, potentially leading to different pharmacokinetic properties .
Properties
IUPAC Name |
5,10-diiodo-2-(4-methylsulfanylphenyl)-1H-phenanthro[9,10-d]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14I2N2S/c1-27-15-6-2-12(3-7-15)22-25-20-18-10-13(23)4-8-16(18)17-9-5-14(24)11-19(17)21(20)26-22/h2-11H,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSYISSABUAJHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC3=C4C=C(C=CC4=C5C=CC(=CC5=C3N2)I)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14I2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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